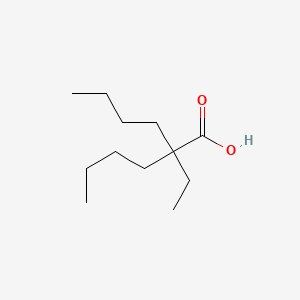
2-(3-Methoxyphenylamino)ethanol
説明
“2-(3-Methoxyphenylamino)ethanol” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is used for research and development purposes .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Methoxyphenylamino)ethanol” are not available, alcohols in general undergo two major types of reactions: dehydration and oxidation . Phenols, which are similar to alcohols, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .科学的研究の応用
Solvation Studies
A study by Antipova et al. (2020) investigated the solvation of substituted propylbenzene in ethanol-water solutions under subcritical conditions. The research focused on the distribution of components in fluid bulk and in the solvate shell, analyzing the stability and lifespan of hydrogen bonds formed by the molecules with water and ethanol.
Synthesis of Antioxidants
Deffieux et al. (2014) conducted research on the facile and sustainable synthesis of the natural antioxidant hydroxytyrosol from clove-derived eugenol. The process involved a series of steps including reductive ozonolysis and oxidative demethylation, leading to the production of the potent natural antioxidant.
Catalytic Activity in Ethanol Dehydration
A study by Phung et al. (2014) explored the catalytic activity of commercial transition aluminas in the dehydration of ethanol. This involved characterizing the aluminas through various techniques and analyzing their efficiency in converting ethanol to ethylene.
Carbon Dioxide Capture
Barzagli et al. (2018) researched the efficiency of CO2 uptake by various amines, including 2-(2-methoxyethoxy)ethanol. Their study involved batch experiments and continuous cycles of absorption and desorption, highlighting the advantages of these systems in CO2 absorption.
Biocatalytic Production Optimization
Kavi et al. (2021) optimized the biocatalytic production of enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke. The optimization focused on various experimental conditions, such as pH and temperature, to enhance the efficiency of bioreduction reactions.
Membrane Preparation and Characterization
Shin et al. (2005) examined the preparation and characterization of polyethersulfone microfiltration membranes using 2-methoxyethanol as an additive. The study investigated the effect of this additive on the morphology of the membranes and their application in filtration processes.
Sensor Probe Development
Rahman et al. (2019) developed an electrochemical sensor based on Ag2O@La2O3 nanosheets for the detection of 3-methoxyanaline, highlighting its potential in environmental safety applications.
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced .
将来の方向性
While specific future directions for “2-(3-Methoxyphenylamino)ethanol” are not available, there is a growing interest in the development of biofuels from low-cost feedstocks and lignocellulosic biomass . This could potentially open up new avenues for research and development involving “2-(3-Methoxyphenylamino)ethanol”.
特性
IUPAC Name |
2-(3-methoxyanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-4-2-3-8(7-9)10-5-6-11/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVGKNPMRTVWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601443 | |
| Record name | 2-(3-Methoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenylamino)ethanol | |
CAS RN |
2933-76-8 | |
| Record name | 2-[(3-Methoxyphenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2933-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















